molecular formula C8H13ClFN3O B6610747 3-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1243307-40-5

3-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B6610747
CAS No.: 1243307-40-5
M. Wt: 221.66 g/mol
InChI Key: LLDKYGUYWLUJAU-UHFFFAOYSA-N
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Description

3-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a fluoro group and a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a fluoro-substituted oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

3-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and oxadiazole groups can enhance binding affinity and specificity to the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1,2,4-oxadiazol-5-yl-piperidine: Lacks the fluoro group, which may affect its reactivity and biological activity.

    3-fluoro-3-(1,2,4-oxadiazol-5-yl)piperidine: Similar structure but without the methyl group, potentially altering its properties.

Uniqueness

3-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is unique due to the presence of both the fluoro and methyl groups, which can influence its chemical reactivity and biological interactions. These substitutions can enhance its stability, solubility, and binding properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(3-fluoropiperidin-3-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3O.ClH/c1-6-11-7(13-12-6)8(9)3-2-4-10-5-8;/h10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDKYGUYWLUJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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